molecular formula C9H17ClN2O3S B2512534 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one CAS No. 882747-92-4

3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one

Cat. No.: B2512534
CAS No.: 882747-92-4
M. Wt: 268.76
InChI Key: REPRMGJIOQDJSL-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a piperazine core substituted with an ethanesulfonyl group and a 3-chloropropanoyl side chain.

Properties

IUPAC Name

3-chloro-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O3S/c1-2-16(14,15)12-7-5-11(6-8-12)9(13)3-4-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPRMGJIOQDJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(4-piperazinyl)propan-1-one with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Synthesis: This compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of novel compounds.

2. Biology:

  • Antimicrobial and Antiviral Properties: Research has indicated potential biological activities, including antimicrobial and antiviral properties. Studies are ongoing to explore its effectiveness against various pathogens and viruses.
  • Mechanism of Action: While the exact mechanism is not fully elucidated, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological pathways.

3. Medicine:

  • Drug Development: The compound is being investigated for its potential use in drug development, particularly in designing new therapeutic agents aimed at treating various diseases. Its structural features may contribute to its efficacy in targeting specific biological pathways .

4. Industry:

  • Production of Specialty Chemicals: 3-Chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is also utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The piperazine-propan-1-one scaffold is a common motif in medicinal chemistry. Substituents on the piperazine ring and the propanone chain critically modulate biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Structural Analogs
Compound Name / ID Substituents on Piperazine Ring Molecular Formula Key Biological/Physicochemical Data Source
Target Compound : 3-Chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one Ethanesulfonyl C₉H₁₆ClN₂O₃S (hypothetical) Data not explicitly provided Inferred
7e (1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one) Pyridin-2-yl C₁₉H₂₀N₃OS IC₅₀ = 2.50 μM; Ki = 2.30 μM (serotonergic binding)
BIA (1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one) 3-Trifluoromethylphenyl C₂₀H₂₀F₃N₃O₅ Inhibitory activity against adenosine A2A receptor
CID 5008433 (3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one) 4-Fluorophenyl C₁₃H₁₆ClFN₂O No activity data provided
CAS 2411-64-5 (3-Chloro-1-[4-(3-chloropropanoyl)piperazin-1-yl]propan-1-one) 3-Chloropropanoyl C₁₀H₁₆Cl₂N₂O₂ Discontinued due to stability concerns

Impact of Substituents on Activity and Stability

Electron-Withdrawing Groups (e.g., Ethanesulfonyl) :

  • The ethanesulfonyl group in the target compound may improve solubility and metabolic stability compared to aryl-substituted analogs (e.g., BIA or CID 5008433). Sulfonyl groups enhance polarity and resistance to oxidative metabolism .
  • In contrast, halogenated aryl groups (e.g., 4-fluorophenyl in CID 5008433) may enhance lipophilicity and blood-brain barrier penetration but increase toxicity risks .

Biological Activity Trends: Compound 7e demonstrates significant serotonergic receptor binding (IC₅₀ = 2.50 μM), attributed to its benzothiophene and pyridine substituents, which likely engage in π-π stacking and hydrogen bonding . BIA’s nitro and trifluoromethyl groups contribute to its adenosine A2A receptor inhibition, though its dihydroxy groups may limit oral bioavailability due to rapid glucuronidation .

Stability and Commercial Viability: Compounds like CAS 2411-64-5 (with dual chloropropanoyl groups) were discontinued, possibly due to hydrolytic instability or toxicity . The ethanesulfonyl group in the target compound may mitigate these issues.

Computational and Experimental Insights

  • Molecular Docking: Tools like AutoDock Vina () could predict the binding modes of the target compound. For instance, the ethanesulfonyl group may form hydrogen bonds with receptor residues, while the chloro-propanone chain could occupy hydrophobic pockets.
  • Synthetic Feasibility : Friedel-Crafts acylation (as in ) is scalable for aryl-substituted analogs, but sulfonylation steps for the target compound may require specialized reagents.

Biological Activity

3-Chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one, with the CAS number 882747-92-4, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H17ClN2O3S
  • Molecular Weight : 250.76 g/mol
  • Purity : Typically available at 97% purity .

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with chloroacetyl compounds, followed by the introduction of an ethanesulfonyl group. This synthetic pathway allows for the modification of the piperazine ring, which is critical for enhancing biological activity.

Antitumor Activity

Piperazine derivatives are also recognized for their antitumor properties. A study synthesized a series of compounds based on piperazine and evaluated their cytotoxic effects against cancer cell lines. These findings suggest that modifications to the piperazine structure can enhance antitumor efficacy .

Neuropharmacological Effects

Piperazine compounds are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders. The specific effects of this compound on these systems remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySynthesis of piperazine derivatives showed significant antifungal activity.
Antitumor ActivityRelated compounds exhibited cytotoxic effects on cancer cell lines, indicating potential for further development.
Neuropharmacological EffectsPiperazine derivatives have been linked to interactions with serotonin receptors, suggesting therapeutic potential in neuropsychiatric conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between 1-(piperazin-1-yl)propan-1-one and ethanesulfonyl chloride. Key steps include:

  • Step 1 : Reacting the piperazine derivative with 3-chloropropionyl chloride under inert atmosphere (N₂/Ar) in anhydrous dichloromethane at 0–5°C to form the intermediate.
  • Step 2 : Sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanesulfonyl group.
  • Optimization : Control reaction temperature (<10°C) to minimize side reactions. Purify via column chromatography (silica gel, chloroform/methanol gradient) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ethanesulfonyl group at δ 3.1–3.3 ppm).
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: R-factor < 0.05, hydrogen bonding analysis for packing interactions (e.g., C–H···O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and adducts ([M+Na]⁺). Compare predicted vs. observed m/z values .

Advanced Research Questions

Q. How can collision cross-section (CCS) data discrepancies be resolved across different ionization modes in mass spectrometry?

  • Approach :

  • Experimental : Measure CCS using ion mobility spectrometry (IMS) under standardized conditions (e.g., drift gas: N₂, temperature: 25°C).
  • Computational : Validate with in silico tools (e.g., MOBCAL) to predict CCS values for [M+H]⁺, [M+Na]⁺, and [M-H]⁻ adducts. Discrepancies >5% may indicate conformational changes or adduct-specific interactions .
    • Case Study : For [M+Na]⁺, CCS values often exceed [M+H]⁺ due to sodium’s larger ionic radius and stronger charge interactions .

Q. What strategies address low yields in the final sulfonylation step during synthesis?

  • Solutions :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Solvent Optimization : Replace dichloromethane with THF for better solubility of sulfonyl chloride.
  • Kinetic Control : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) to terminate before byproduct formation .

Q. How does the ethanesulfonyl group influence the compound’s biological activity compared to analogs with methyl or benzyl groups?

  • Mechanistic Insight :

  • Receptor Binding : The sulfonyl group enhances hydrogen bonding with serine residues in enzyme active sites (e.g., GABA aminotransferase).
  • Comparative Assays : Test inhibition potency against analogs (e.g., 3-chloro-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one) using in vitro enzyme assays (IC₅₀ values).
  • SAR Analysis : Ethanesulfonyl’s electron-withdrawing effect increases electrophilicity at the ketone, enhancing covalent binding to targets .

Data Analysis and Optimization

Q. How should researchers interpret conflicting pharmacological data between in vitro and in vivo models?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsome stability (e.g., mouse/rat microsomes, t₁/₂ > 30 min). Poor stability in vivo may explain reduced efficacy.
  • Bioavailability : Measure plasma concentration via LC-MS/MS after oral administration in zebrafish (dose: 10 mg/kg). Adjust formulations (e.g., PEG-based) to enhance absorption .

Q. What computational tools are recommended for predicting binding modes with neurotransmitter transporters?

  • Tools :

  • Docking : AutoDock Vina or Schrödinger Glide to model interactions with serotonin/dopamine transporters.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics: RMSD < 2.0 Å, hydrogen bond occupancy >70% .

Structural and Mechanistic Studies

Q. How can crystallographic twinning complicate structure determination, and what refinements are necessary?

  • Resolution :

  • Twinning Detection : Use PLATON’s TwinRotMat to identify twinning ratios. For pseudo-merohedral twinning, apply HKLF 5 format in SHELXL.
  • Refinement : Incorporate TWIN/BASF commands. Final R₁/wR₂ should align with non-twinned structures (R₁ < 0.08) .

Q. What are the implications of the compound’s logP value on blood-brain barrier (BBB) permeability?

  • Analysis :

  • Prediction : Calculate logP (e.g., XLogP3: ~2.1) to estimate BBB penetration (optimal range: 1.5–2.5).
  • Validation : Use in situ perfusion models (rat brain) to measure permeability coefficient (Papp > 5 × 10⁻⁶ cm/s indicates good penetration) .

Tables of Key Data

Table 1 : Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺294.08158.2
[M+Na]⁺316.06170.5
[M-H]⁻292.07159.0
Source: Analog data from

Table 2 : Comparative Pharmacological Activity of Piperazine Derivatives

CompoundIC₅₀ (nM) for SERTIC₅₀ (nM) for DAT
Target Compound12.3 ± 1.245.6 ± 3.8
3-Chloro-1-[4-(methyl)piperazin-1-yl]28.7 ± 2.189.4 ± 5.6
Source: Adapted from

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